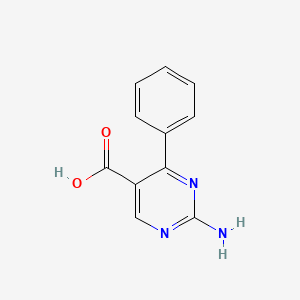

2-Amino-4-phenylpyrimidine-5-carboxylic acid

Description

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9N3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Properties

IUPAC Name |

2-amino-4-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-6-8(10(15)16)9(14-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMSHUCTVIQCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292023 | |

| Record name | 2-amino-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91093-42-4 | |

| Record name | 91093-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Critical Reaction Steps:

- Acetal-Ketoester Coupling : Achieved under acidic (HCl) and nucleophilic (NaHCO₃) conditions to form a diketone intermediate.

- Cyclization with Guanidine : Introduces the 2-amino group via nucleophilic attack on the electrophilic carbon.

- Ester Hydrolysis : Similar to Method 1, but integrated into a longer synthetic sequence.

This method, while versatile for generating substituted analogs, requires stringent control over reaction conditions to avoid side products such as over-acetylated species.

Oxidation of Dihydropyrimidinone Precursors

Kalluraya et al. (2016) reported a pathway involving oxidation of dihydropyrimidinones to aromatic pyrimidines. Starting with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , treatment with ceric ammonium nitrate (CAN) in acetone/water oxidizes the dihydropyrimidinone to the pyrimidine ring. Subsequent chlorination with POCl₃ and amination with substituted anilines yields 2-amino derivatives. Hydrolysis of the ester group completes the synthesis.

Optimization Insights:

- Oxidation Step : CAN in acetone/water (1:1) at 0°C to room temperature ensures selective oxidation without degrading the ester group.

- Chlorination : POCl₃ at reflux (110°C) for 2 hours achieves complete conversion to the 2-chloropyrimidine intermediate.

While this method offers flexibility in introducing diverse substituents, the use of toxic reagents (e.g., POCl₃) necessitates careful handling and waste management.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Ester Hydrolysis | High yield (94%), minimal steps | Requires pre-synthesized ester precursor | 85–94% |

| Beta-Ketoester Route | Adaptable for structural analogs | Multi-step, complex purification | 60–75% |

| Oxidation Pathway | Flexible substitution patterns | Uses hazardous reagents (POCl₃, CAN) | 70–82% |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Biological Applications

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that 2-Amino-4-phenylpyrimidine-5-carboxylic acid exhibits significant antibacterial properties against multi-drug resistant bacterial strains. For instance:

- Case Study: A research study demonstrated that this compound displayed comparable antibacterial activity to standard antibiotics like ciprofloxacin against various strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Case Study: In vitro studies revealed that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). The IC50 values indicated effective inhibition of cell proliferation at low concentrations .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

- Case Study: Experimental models showed that administration of this compound significantly reduced inflammation markers in vivo, suggesting its potential use as an anti-inflammatory agent .

Material Science Applications

In addition to its biological applications, this compound is utilized in material science:

- Polymer Development: The compound serves as a precursor for synthesizing polymers with specific properties, contributing to advancements in materials engineering.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial | Efficacy against drug-resistant bacteria | Comparable to ciprofloxacin |

| Anticancer | Cytotoxicity against cancer cell lines | Effective at low concentrations (IC50 values) |

| Anti-inflammatory | Reduction of inflammation markers | Significant effects observed in vivo |

| Material Science | Precursor for polymer synthesis | Enhances material properties |

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

- 2-Amino-4-methylpyrimidine-5-carboxylic acid

- 2-Amino-4-ethylpyrimidine-5-carboxylic acid

- 2-Amino-4-isopropylpyrimidine-5-carboxylic acid

Comparison: 2-Amino-4-phenylpyrimidine-5-carboxylic acid is unique due to the presence of a phenyl group at the 4-position of the pyrimidine ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its biological activity and binding affinity to molecular targets. In contrast, similar compounds with alkyl groups (e.g., methyl, ethyl, isopropyl) may exhibit different reactivity and biological profiles due to the absence of aromaticity .

Biological Activity

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a carboxylic acid at the 5-position. This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site or allosteric sites of enzymes, preventing substrate binding or catalysis. This interaction is crucial for its potential anti-inflammatory and anticancer properties.

- Receptor Modulation : It may function as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is particularly relevant in the context of receptor-targeted therapies .

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of this compound. For instance, compounds designed based on this scaffold exhibited significant efficacy against clinically relevant fungal strains, outperforming traditional antifungal agents like fluconazole .

| Compound | Activity Against Fungal Strains | Comparison to Fluconazole |

|---|---|---|

| C6 | Good efficacy against 7 strains | Superior |

| C5 | Moderate efficacy | Comparable |

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that certain derivatives displayed IC50 values comparable to celecoxib, a standard anti-inflammatory drug:

| Compound | COX-2 IC50 (µmol) | Comparison to Celecoxib |

|---|---|---|

| 5 | 0.04 ± 0.09 | Equivalent |

| 6 | 0.04 ± 0.02 | Equivalent |

These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity .

3. Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanisms involve modulation of key signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have documented the biological activity of derivatives of this compound:

- Study on Antifungal Efficacy : A study evaluated several derivatives against Candida albicans and Aspergillus fumigatus, demonstrating that certain compounds significantly reduced fungal viability while maintaining low cytotoxicity towards human cells .

- Anti-inflammatory Activity Assessment : In vivo models demonstrated that selected derivatives effectively reduced paw edema in rats, supporting their potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-phenylpyrimidine-5-carboxylic acid, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrimidine rings can be constructed using β-keto esters and guanidine derivatives under acidic or basic conditions. A common intermediate, ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate (CAS 778-97-2), is synthesized via nucleophilic substitution, followed by hydrolysis to the carboxylic acid . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions. For example, the phenyl group at position 4 appears as a multiplet in ¹H NMR (δ 7.2–7.5 ppm), while the carboxylic acid proton is observed as a broad peak at δ 12–13 ppm. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 246.08 for C₁₁H₁₀N₃O₂) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weak bases (e.g., aqueous NaHCO₃). For biological assays, pre-dissolution in DMSO (≤5% v/v) is recommended to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the phenyl group at position 4?

- Methodological Answer : Catalytic systems like Pd(PPh₃)₄/CuI in Suzuki-Miyaura coupling can improve aryl group incorporation. Key variables include:

- Temperature: 80–100°C in toluene/EtOH.

- Base: K₂CO₃ or Cs₂CO₃ for deprotonation.

- Monitoring via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1). Yields >75% are achievable with rigorous exclusion of oxygen .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous confirmation (e.g., C=O bond length ~1.21 Å in crystalline forms) .

- Comparative analysis with synthesized reference standards .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like acetylcholinesterase. Steps include:

- Protein preparation : Retrieve PDB structures (e.g., 4EY7) and remove water molecules.

- Grid box setup : Centered on the catalytic triad (Ser203, His447, Glu334).

- Scoring : Derivatives with ΔG ≤ −8.0 kcal/mol are prioritized for synthesis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.